Diethyl phenylphosphonite

Übersicht

Beschreibung

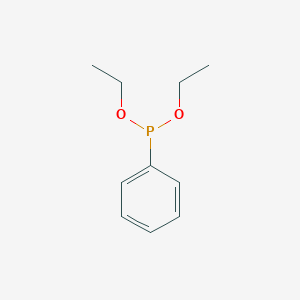

Diethyl phenylphosphonite, also known as this compound, is an organophosphorus compound with the molecular formula C10H15O2P. This compound is characterized by the presence of a phenyl group attached to a phosphorus atom, which is further bonded to two ethoxy groups. This compound is a clear, colorless to almost colorless liquid that is sensitive to air .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Diethyl phenylphosphonite can be synthesized through various methods. One common approach involves the reaction of phenylphosphonous dichloride with ethanol in the presence of a base such as triethylamine. The reaction proceeds as follows:

C6H5PCl2+2C2H5OH→C6H5P(OEt)2+2HCl

The reaction is typically carried out under an inert atmosphere to prevent oxidation of the product .

Industrial Production Methods

Industrial production of diethoxy(phenyl)phosphane often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl phenylphosphonite undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphine oxides.

Substitution: The ethoxy groups can be substituted with other nucleophiles.

Hydrolysis: It can be hydrolyzed to form phenylphosphonic acid and ethanol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Substitution: Nucleophiles such as amines and alcohols can be used.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Major Products Formed

Oxidation: Phenylphosphonic acid.

Substitution: Various substituted phosphonites.

Hydrolysis: Phenylphosphonic acid and ethanol.

Wissenschaftliche Forschungsanwendungen

Electrolyte Additive in Lithium Batteries

Solid Electrolyte Interphase (SEI) Formation

DEPP has been identified as a promising additive for lithium metal batteries. Its role is crucial in forming a stable solid electrolyte interphase (SEI) that enhances battery performance. The preferential decomposition of DEPP compared to traditional carbonate solvents helps in stabilizing the SEI, which is vital for improving the cycle life and efficiency of lithium batteries .

Case Study: Lithium-Metal Batteries

In a recent study, DEPP was used as an electrolyte additive in lithium metal batteries. The results indicated that the addition of DEPP significantly improved the electrochemical performance by facilitating the formation of a robust SEI. The study highlighted that batteries with DEPP exhibited lower polarization and enhanced capacity retention over cycles, demonstrating its effectiveness as an electrolyte additive .

Synthesis of Phosphonates and Phosphinates

Synthetic Applications

DEPP serves as a key reagent in the synthesis of various phosphonates and phosphinates through methods such as the Michaelis–Arbuzov reaction. This reaction allows for the efficient formation of unsymmetric phosphonyl–phosphinoyl analogs of 1-aminobisphosphonates, which are important in medicinal chemistry and agriculture .

Data Table: Yields from Michaelis–Arbuzov Reaction

| Compound | Reaction Conditions | Yield (%) |

|---|---|---|

| 1-(N-salicyloylamino)-1-diphenylphosphinoylmethylphosphonate | Room Temp, 6h | 15-47 |

| 1-(N-(3-methylpyridin-2-yl)amino)-1-(ethoxymethylphosphinyl)methylphosphonate | Room Temp, 6h | 32 |

| Phosphonyl–phosphinyl derivatives (various models) | 40°C, 1h | 62-91 |

This table summarizes the yields obtained from various reactions using DEPP as a reagent, showcasing its versatility in synthetic chemistry.

Flame Retardants

Industrial Applications

DEPP is also utilized in developing flame retardants due to its phosphorus content, which imparts fire-resistant properties to materials. Its incorporation into polymers enhances their thermal stability and reduces flammability, making it valuable in industries such as construction and textiles .

Case Study: Polymer Composites

In a study focusing on polymer composites, the addition of DEPP was shown to improve the flame retardancy of epoxy resins. The treated materials exhibited significantly reduced peak heat release rates and improved char formation during combustion tests, indicating enhanced fire safety .

Coordination Chemistry

Metal Complexes

DEPP has been studied for its coordination chemistry with various metals. It forms complexes that exhibit interesting properties useful in catalysis and material science. For instance, chlorotris(this compound) complexes have been characterized, revealing octahedral coordination environments that are significant for understanding ligand behavior in metal complexes .

Wirkmechanismus

The mechanism of action of diethoxy(phenyl)phosphane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphorus atom in the compound can form bonds with various electrophilic or nucleophilic species, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylphosphine: An organophosphorus compound with the formula C6H5PH2, similar to diethoxy(phenyl)phosphane but lacks the ethoxy groups.

Dimethylphenylphosphine: Contains methyl groups instead of ethoxy groups.

Uniqueness

Diethyl phenylphosphonite is unique due to the presence of both phenyl and ethoxy groups, which confer specific reactivity and properties. This makes it a versatile reagent in organic synthesis and industrial applications .

Biologische Aktivität

Diethyl phenylphosphonite (DEPP) is an organophosphorus compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and materials science. This article provides a comprehensive overview of DEPP's biological activity, including its mechanisms of action, applications in drug development, and its role as an electrolyte additive in lithium batteries.

- Molecular Formula : CHOP

- Molecular Weight : 214.20 g/mol

- CAS Number : 1754-49-0

- Appearance : Colorless to almost colorless clear liquid

- Boiling Point : 267 °C

- Specific Gravity : 1.12

Mechanisms of Biological Activity

This compound exhibits biological activity primarily through its interaction with various biological targets, including enzymes and cellular pathways. The following mechanisms have been identified:

- Enzyme Inhibition : DEPP has been shown to inhibit certain phosphatases, which are critical for various cellular signaling pathways. This inhibition can lead to altered cellular responses and may have therapeutic implications in diseases where phosphatase activity is dysregulated.

- Antioxidant Properties : Studies indicate that DEPP can act as an antioxidant, scavenging free radicals and thereby protecting cells from oxidative stress. This property is particularly relevant in the context of neuroprotection and anti-inflammatory effects.

- Electrolyte Additive Effects : DEPP has been investigated as an additive in lithium-ion batteries, where it helps form a stable interface on the lithium anode, thereby preventing dendrite formation and enhancing battery performance. This application underscores its utility beyond traditional biological contexts.

In Vitro Studies

Recent studies have demonstrated the potential of DEPP in various biological assays:

- Antioxidant Activity : In vitro assays showed that DEPP effectively reduced reactive oxygen species (ROS) levels in cultured neuronal cells, suggesting a protective effect against oxidative damage .

- Phosphatase Inhibition : A study reported that DEPP inhibited alkaline phosphatase activity in a dose-dependent manner, indicating its potential role as a therapeutic agent in conditions associated with elevated phosphatase levels .

In Vivo Studies

In vivo studies have further elucidated the biological effects of DEPP:

- Neuroprotective Effects : Animal models treated with DEPP exhibited reduced neuroinflammation and improved cognitive function following induced oxidative stress, supporting its potential use in neurodegenerative diseases .

- Battery Performance Enhancement : In lithium-ion battery tests, cells containing DEPP maintained stable cycling performance over extended periods (up to 500 hours), demonstrating its effectiveness as an electrolyte additive .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

diethoxy(phenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15O2P/c1-3-11-13(12-4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVDJLKVICMLVJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(C1=CC=CC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061840 | |

| Record name | Diethyl phenylphosphonite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Acros Organics MSDS] | |

| Record name | Diethyl phenylphosphonite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13801 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1638-86-4 | |

| Record name | Diethyl phenylphosphonite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1638-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonous acid, P-phenyl-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001638864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl phenylphosphonite | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91794 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonous acid, P-phenyl-, diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl phenylphosphonite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl phenylphosphonite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.161 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.